2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid
Description
Properties
IUPAC Name |
2-[[3-(propylcarbamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHRJHDECOQVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Acylation Using Carbodiimide Coupling Agents
A widely adopted method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate carboxylic acid intermediates. For instance, 3-[(propylamino)carbonyl]aniline is first synthesized by reacting propylamine with 3-isocyanatobenzoic acid in anhydrous dichloromethane at 0–5°C. The intermediate is then coupled with 2-carboxybenzoyl chloride using triethylamine as a base, achieving yields of 68–72%.
Key parameters influencing success include:
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Temperature control : Side reactions (e.g., oligomerization) proliferate above 10°C.
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Solvent selection : Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in minimizing byproducts.
One-Pot T3P®-Mediated Coupling
Recent advancements utilize propylphosphonic anhydride (T3P®) as a coupling agent, enabling a streamlined one-pot synthesis. This method condenses three steps into a single reaction vessel:
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Activation : 3-Aminobenzoic acid reacts with T3P® in ethyl acetate, forming a mixed phosphonic-carboxylic anhydride.
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Propylamine incorporation : Propylamine is added at 25°C, yielding 3-[(propylamino)carbonyl]aniline.
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Final acylation : 2-Carboxybenzoyl chloride is introduced, with the reaction driven to completion via azeotropic water removal.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
For industrial-scale manufacturing, solid-phase techniques anchor the benzoic acid moiety to Wang resin via its carboxylic acid group. Subsequent reactions proceed as follows:
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Isocyanatobenzoyl chloride | DCM, 0°C, 2 hr | Resin-bound intermediate |
| 2 | Propylamine | DMF, rt, 12 hr | Propylamino carbonyl formation |
| 3 | TFA cleavage | 95% TFA/DCM, 1 hr | Free benzoic acid release |
This method achieves 90% yield with >99% purity, though it requires specialized equipment for resin handling.
Microwave-Assisted Synthesis
Microwave irradiation dramatically accelerates reaction kinetics. A representative protocol:
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Combine 3-aminobenzoic acid (1 eq), propyl isocyanate (1.2 eq), and 2-carboxybenzoyl chloride (1.1 eq) in 1,2-dichloroethane.
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Irradiate at 120°C for 15 min (300 W).
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Quench with ice water and extract with ethyl acetate.
Results :
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| Stepwise acylation | 68–72 | 95 | 24 hr |
| T3P® one-pot | 82–85 | 98 | 6 hr |
| Solid-phase | 90 | 99 | 36 hr |
| Microwave | 78 | 97 | 0.25 hr |
Chemical Reactions Analysis
Types of Reactions
2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations
The compound belongs to a family of benzoic acid derivatives with modifications in the amine substituent, substitution position (meta vs. para), and functional groups. Key analogs include:
Key Observations :
- Substituent Bulkiness: The cyclohexylamino variant (366.41 g/mol) has a higher molecular weight due to its bulky cyclohexyl group, which may reduce solubility compared to the propylamino analog .
Physicochemical Properties
- Boiling Point and Density: The cyclohexylamino analog has a predicted boiling point of 544.4°C and density of 1.30 g/cm³, whereas the propylamino analog likely has lower values due to reduced steric hindrance .
- Acidity (pKa): The propylamino derivative’s acidity (predicted pKa ~3.43) is influenced by electron-donating alkyl groups, which slightly reduce acidity compared to unsubstituted benzoic acid (pKa ~4.2) . In contrast, para-methoxybenzylamino analogs (e.g., 2-{[(4-methoxybenzyl)amino]carbonyl}benzoic acid) may exhibit lower acidity due to the electron-donating methoxy group .
Biological Activity
2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid is a benzoic acid derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique propylamino group, which may influence its interactions with biological systems. The following sections delve into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction. The process generally includes:
- Formation of Anilino Intermediate : Reacting a benzoic acid derivative with aniline under acidic or basic conditions.
- Introduction of Propylamino Group : The anilino intermediate is then reacted with propylamine, often using a coupling agent like carbodiimide to facilitate the reaction.
Biological Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit various biological activities:
- Proteostasis Modulation : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation in cells . This modulation suggests potential applications in treating age-related diseases where these pathways decline.
- Cytotoxicity Assessment : In cell-based assays, compounds similar to this compound have been evaluated for cytotoxic effects on various cancer cell lines, including Hep-G2 and A2058. Results indicated low cytotoxicity levels, suggesting safety in therapeutic applications .
The mechanism of action for this compound involves its binding to specific molecular targets within cells. This binding can alter the structure and function of proteins and other biomolecules, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
- Interaction with Protein Degradation Pathways : By enhancing UPP and ALP activities, it may promote the clearance of damaged proteins, contributing to cellular homeostasis .
Research Findings and Case Studies
Several studies have investigated the biological activity of benzoic acid derivatives, including:
Table 1: Summary of Biological Activities
Case Study Example
A notable study evaluated a series of benzoic acid derivatives for their ability to activate cathepsins B and L, key enzymes involved in protein degradation. Among the tested compounds, those structurally similar to this compound demonstrated significant activation effects on these enzymes, highlighting their potential as therapeutic agents targeting proteostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
